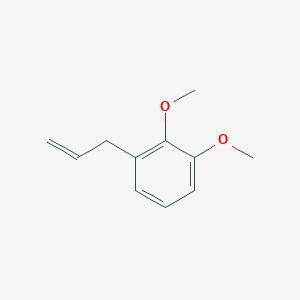

Benzene, 1,2-dimethoxy-3-(2-propenyl)-

Description

BenchChem offers high-quality Benzene, 1,2-dimethoxy-3-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2-dimethoxy-3-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19754-21-3 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1,2-dimethoxy-3-prop-2-enylbenzene |

InChI |

InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-5,7-8H,1,6H2,2-3H3 |

InChI Key |

YCEGFXBPWXEISZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1OC)CC=C |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC=C |

Synonyms |

3-(2,3-DIMETHOXYPHENYL)-1-PROPENE |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Natural Occurrence and Characterization of Methyleugenol

The following technical guide provides an in-depth analysis of the natural occurrence, biosynthesis, and toxicological profile of Methyleugenol , while explicitly disambiguating it from its synthetic isomer, Benzene, 1,2-dimethoxy-3-(2-propenyl)- .

Subject: Benzene, 1,2-dimethoxy-4-(2-propenyl)- (Methyleugenol) Isomer Disambiguation: Benzene, 1,2-dimethoxy-3-(2-propenyl)- (3-Allylveratrole)

Executive Summary & Structural Disambiguation

In the context of natural product chemistry and drug development, precision in chemical nomenclature is paramount. The specific chemical name Benzene, 1,2-dimethoxy-3-(2-propenyl)- (CAS 19754-21-3) refers to 3-allylveratrole , a positional isomer where the allyl group is located at the ortho position relative to the methoxy groups (position 3).[1]

Critical Distinction:

-

Benzene, 1,2-dimethoxy-3-(2-propenyl)- (3-Allylveratrole): This isomer is primarily a synthetic compound used in organic synthesis and structure-activity relationship (SAR) studies. There is no significant evidence in current scientific literature to support its widespread natural occurrence in plant essential oils.

-

Benzene, 1,2-dimethoxy-4-(2-propenyl)- (Methyleugenol): This is the ubiquitous natural product found in hundreds of essential oils (e.g., Basil, Nutmeg, Tea Tree). It is the bioactive analogue relevant to pharmacological and toxicological research.

To provide a scientifically valid and useful guide, this document focuses on the natural occurrence of Methyleugenol (4-allyl isomer) , while referencing the 3-isomer only for structural comparison where necessary.

Chemical Identity Table

| Property | Natural Product (Methyleugenol) | Synthetic Isomer (3-Allylveratrole) |

| IUPAC Name | 1,2-Dimethoxy-4-(prop-2-en-1-yl)benzene | 1,2-Dimethoxy-3-(prop-2-en-1-yl)benzene |

| CAS Number | 93-15-2 | 19754-21-3 |

| Structure | Allyl group at para to C1-Methoxy | Allyl group at ortho to C2-Methoxy |

| Occurrence | Abundant (Essential Oils) | Synthetic / Trace Impurity |

| Bioactivity | Genotoxic carcinogen (rodents); Anesthetic | Investigational (SAR studies) |

Natural Occurrence and Botanical Sources[4][5][6]

Methyleugenol is a phenylpropanoid widely distributed in the plant kingdom, serving as a floral attractant for pollinators (specifically fruit flies of the genus Bactrocera) and a defense compound against herbivores.[2]

Major Botanical Families

The compound is most prevalent in the essential oils of the following families:

-

Myrtaceae: Melaleuca spp.[3][7][8] (Tea Tree), Pimenta spp. (Allspice), Syzygium spp. (Clove)[4][3][6]

-

Lauraceae: Laurus nobilis (Bay Laurel), Cinnamomum spp.

-

Myristicaceae: Myristica fragrans (Nutmeg)[3]

Quantitative Distribution Profile

The concentration of methyleugenol varies drastically depending on the specific chemotype of the plant. For drug development, sourcing consistent chemotypes is critical to control variability.

| Plant Species | Common Name | Part Used | Methyleugenol Content (%) | Reference |

| Ocimum basilicum | Sweet Basil | Leaves/Flowers | 0.1 – 87% (Chemotypic dependent) | [Miele et al., 2001] |

| Melaleuca bracteata | Black Tea-tree | Leaves | > 90% (Methyl Eugenol chemotype) | [Brophy et al., 2013] |

| Myristica fragrans | Nutmeg | Seed Kernel | 0.1 – 1.0% | [Dupuy et al., 2010] |

| Laurus nobilis | Bay Laurel | Leaves | 3.0 – 4.0% | [Sellami et al., 2011] |

| Cymbopogon winterianus | Citronella | Grass | 0.5 – 1.5% | [Mahalwal et al., 2003] |

Field Insight: In Ocimum basilicum, the "Sweet" chemotype (European) typically contains low methyleugenol (<1%), whereas the "Reunion" or "Exotic" chemotypes can contain up to 80%. Researchers utilizing basil extracts must validate the chemotype via GC-MS to avoid unintended toxicity.

Biosynthetic Pathway[7][11][12]

Understanding the biosynthesis of methyleugenol is essential for metabolic engineering and for distinguishing it from synthetic impurities. The pathway branches from the general phenylpropanoid pathway.

Mechanism[6][11][13][14]

-

Precursor: Phenylalanine is deaminated to cinnamic acid.

-

Hydroxylation/Methylation: Sequential steps lead to Coniferyl Alcohol .

-

Reduction: Coniferyl alcohol is reduced to Eugenol .[7]

-

Final Methylation: The critical enzyme Eugenol O-Methyltransferase (EOMT) catalyzes the methylation of the para-hydroxyl group of eugenol to form Methyleugenol.[2]

Pathway Diagram (DOT)

The following diagram illustrates the enzymatic cascade leading to Methyleugenol biosynthesis in Ocimum species.

Figure 1: Biosynthetic pathway of Methyleugenol in Ocimum basilicum. EOMT (Eugenol O-Methyltransferase) is the rate-limiting step determining the final chemotype.

Analytical Methodologies

For researchers isolating or quantifying methyleugenol, specific protocols are required to prevent thermal degradation or isomerization.

Extraction Protocol (Self-Validating)

Objective: Isolate Methyleugenol from Ocimum leaves with >95% recovery.

-

Sample Prep: Cryogenic grinding of fresh leaves (Liquid N2) to prevent volatilization.

-

Extraction:

-

Method: Simultaneous Distillation-Extraction (SDE) using a Likens-Nickerson apparatus.

-

Solvent: Dichloromethane (DCM) or Pentane.

-

Duration: 2 hours.

-

Validation: Spike sample with internal standard (e.g., Nonyl acetate) prior to extraction to calculate recovery rates.

-

-

Drying: Pass organic layer through anhydrous

. -

Concentration: Nitrogen blow-down (TurboVap) at <30°C. Avoid rotary evaporation at high vacuum to prevent loss of volatiles.

GC-MS Quantification[15]

-

Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 60°C (3 min) -> 3°C/min -> 240°C.

-

Identification:

-

Retention Index (RI) on DB-5: ~1400-1410.

-

Mass Spectrum (EI, 70eV): Base peak m/z 178 (

), fragments at 163 (

-

Toxicology & Metabolic Activation (Drug Development Context)

Methyleugenol is classified as a "Reasonably Anticipated Human Carcinogen" (NTP). Understanding its bioactivation mechanism is critical for risk assessment in drug development, especially for herbal-based therapeutics.

Mechanism of Genotoxicity

Methyleugenol itself is not DNA-reactive. It requires metabolic activation via a specific two-step pathway:

-

1'-Hydroxylation: Catalyzed by Cytochrome P450 enzymes (CYP1A2, CYP2A6) at the allylic side chain.

-

Sulfonation: The hydroxyl group is sulfonated by Sulfotransferases (SULT1A1) to form an unstable sulfate ester.

-

Carbocation Formation: The sulfate leaves spontaneously, generating a highly reactive carbonium ion that forms adducts with DNA bases (specifically

-guanine).

Metabolic Activation Diagram (DOT)

Figure 2: Bioactivation pathway of Methyleugenol leading to genotoxic DNA adducts.

Regulatory Landscape[14][16]

Due to its carcinogenic potential, Methyleugenol is strictly regulated in food and cosmetics.

-

US FDA: Banned as a direct food additive (2018). Allowed only as a natural constituent of essential oils/spices.

-

IFRA (International Fragrance Association): Restricts Methyleugenol in cosmetic products.

-

Fine Fragrance: 0.02%

-

Skin Contact (Leave-on): 0.0004% - 0.02% (Category dependent)

-

-

EU Cosmetics Regulation: Annex III, Entry 102. Maximum concentration in ready-for-use preparation:

-

Fine fragrance: 0.01%

-

Eau de toilette: 0.004%

-

Fragrance cream: 0.002%

-

Implication for Drug Development: Any botanical drug candidate containing Ocimum, Myristica, or Asarum extracts must be screened for Methyleugenol. If present, a risk assessment (Margin of Exposure - MOE) is mandatory.

References

-

National Toxicology Program (NTP). (2000).[9][3] Toxicology and Carcinogenesis Studies of Methyleugenol (CAS No. 93-15-2) in F344/N Rats and B6C3F1 Mice. NTP TR 491. Link

-

Gang, D. R., et al. (2001). "Evolution of plant defense mechanisms: Relationships of phenylpropanoid methyltransferases." Plant Physiology, 125(2), 539-555. Link

-

Miele, M., et al. (2001). "Methyleugenol in Ocimum basilicum L. Cv.[4][3][10] 'Genovese Gigante'." Journal of Agricultural and Food Chemistry, 49(1), 517-521. Link

-

Rietjens, I. M., et al. (2005). "The pro-carcinogen methyleugenol: A molecular mechanism for its bioactivation." Chemico-Biological Interactions, 153, 119-122. Link

-

Smith, R. L., et al. (2002). "Safety assessment of allylalkoxybenzene derivatives used as flavouring substances - methyl eugenol and estragole." Food and Chemical Toxicology, 40(7), 851-870. Link

-

PubChem. (2024).[1] Compound Summary: Methyleugenol (CAS 93-15-2).[11] National Library of Medicine. Link

Sources

- 1. Benzene, 1,2-dimethoxy-3-(2-propenyl)- | C11H14O2 | CID 11062958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. Table 1.2, Relative concentrations of methyleugenol in the essential oils of some common fruits and spices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects [xiahepublishing.com]

- 8. The Role of MbEGS1 and MbEGS2 in Methyleugenol Biosynthesis by Melaleuca bracteata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyleugenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Methyleugenol and oxidative metabolites induce DNA damage and interact with human topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consolidated-chemical.com [consolidated-chemical.com]

Methodological & Application

Application Note: High-Sensitivity Analytical Methods for the Detection of 3-Allylveratrole (Eugenyl Methyl Ether)

Introduction

3-Allylveratrole, systematically known as 1,2-Dimethoxy-4-(2-propenyl)benzene and commonly referred to as eugenyl methyl ether or methyleugenol, is a naturally occurring phenylpropene.[1][2][3] It is a constituent of various essential oils, including those from basil, nutmeg, cinnamon, and clove.[4] Its distinct, pleasant aroma has led to its use as a flavoring agent and in perfumery.[5] However, regulatory and safety assessments necessitate precise and reliable analytical methods for its quantification in diverse matrices, from raw plant materials to finished consumer products and pharmaceutical formulations.[1]

This guide provides detailed, validated protocols for the analysis of 3-allylveratrole, targeting researchers, quality control scientists, and professionals in drug development. We will explore the two primary chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), explaining the rationale behind method selection and providing step-by-step protocols for immediate application.

Foundational Analytical Techniques

The choice between GC and HPLC is primarily dictated by the analyte's properties and the sample matrix. 3-Allylveratrole is a volatile compound, making it an ideal candidate for GC analysis.[2] However, HPLC offers a viable alternative, particularly for complex or thermally sensitive matrices where extensive sample cleanup might otherwise be required.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the preeminent technique for analyzing volatile and semi-volatile compounds like those found in essential oils.[7][8][9] The instrument vaporizes the sample, separates its components in a capillary column, and detects them.

-

Principle & Rationale: The separation is based on the differential partitioning of analytes between a gaseous mobile phase (typically helium) and a liquid or polymer stationary phase coated on the inside of a long, thin capillary column.[10] For 3-allylveratrole, a non-polar or mid-polar column (e.g., based on polydimethylsiloxane) is effective, as separation is primarily driven by boiling point differences.[9] Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled specificity and sensitivity. The MS detector ionizes the eluting compounds, separates the resulting ions based on their mass-to-charge ratio, and generates a unique mass spectrum for each compound, acting as a chemical fingerprint. This allows for positive identification even in complex mixtures.[2]

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile analysis, HPLC is a powerful alternative, especially for quality control in pharmaceutical preparations or when analyzing water-based matrices.[6]

-

Principle & Rationale: HPLC separates compounds based on their differential interactions with a solid stationary phase (packed in a column) and a liquid mobile phase pumped through at high pressure.[11] For 3-allylveratrole, a reversed-phase (RP) method using a C18 column is typically employed.[11] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (e.g., a mixture of water with acetonitrile or methanol).[11][12] More hydrophobic compounds, like 3-allylveratrole, are retained longer on the column. Detection is commonly achieved using an Ultraviolet (UV) or Photodiode Array (PDA) detector, as the aromatic ring in 3-allylveratrole absorbs UV light.[2][12]

Protocol 1: Quantification of 3-Allylveratrole in Essential Oils by GC-MS

Scope: This protocol details the quantitative analysis of 3-allylveratrole in a complex essential oil matrix using a validated GC-MS method.

Principle: The essential oil sample is diluted in a suitable organic solvent and injected into the GC-MS system. Separation is achieved on a mid-polar capillary column, and quantification is performed using the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Materials and Reagents

-

3-Allylveratrole certified reference standard (>98% purity)

-

Hexane or Ethyl Acetate (HPLC or GC grade)

-

Anhydrous sodium sulfate

-

Class A volumetric flasks and micropipettes

-

2 mL autosampler vials with septa

Instrumentation and GC-MS Parameters

The following table outlines typical starting parameters for a standard GC-MS system. These should be optimized for the specific instrument in use.[13][14]

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890 or equivalent | Widely used, robust platform for essential oil analysis. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of volatile compounds.[9][15] |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas providing good chromatographic efficiency.[14] |

| Inlet Temp. | 250 °C | Ensures rapid and complete volatilization of the sample. |

| Injection Vol. | 1 µL (Split mode, 50:1 ratio) | Split injection prevents column overloading with high concentration samples like essential oils. |

| Oven Program | 60°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min | A temperature gradient is crucial for separating components with a wide range of boiling points in a complex mixture.[7] |

| MS Detector | Agilent 5977 or equivalent | Provides high sensitivity and specificity for compound identification and quantification. |

| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |

| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization energy that generates a library-searchable mass spectrum. |

| Acquisition Mode | Scan (m/z 40-400) and/or SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 178, 163, 147) increases sensitivity for quantification. |

Experimental Workflow

Step-by-Step Protocol

1. Standard Preparation: a. Accurately weigh ~25 mg of 3-allylveratrole reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with hexane to create a 1000 µg/mL primary stock solution. c. Perform serial dilutions of the primary stock to prepare calibration standards ranging from 0.1 to 20 µg/mL.

2. Sample Preparation: a. Accurately weigh ~50 mg of the essential oil sample into a 10 mL volumetric flask. b. Dilute to volume with hexane (this is a 1:200 dilution, assuming oil density ~1 g/mL). c. Further dilute 100 µL of this solution into 10 mL of hexane for a final dilution of 1:20,000. Note: The optimal dilution factor depends on the expected concentration and must be adjusted to fall within the calibration range.

3. GC-MS Analysis: a. Equilibrate the GC-MS system with the parameters listed in Table 3.2. b. Inject the series of calibration standards to generate a calibration curve. The linearity (R²) should be ≥ 0.995. c. Inject the prepared sample solution in triplicate.

4. Data Analysis: a. Identify the 3-allylveratrole peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the reference standard. The NIST WebBook provides reference mass spectra.[16] b. Integrate the peak area of the quantifying ion (e.g., m/z 178). c. Calculate the concentration in the sample using the linear regression equation from the calibration curve. d. Account for the dilution factor to determine the final concentration in the original essential oil.

Protocol 2: Determination of 3-Allylveratrole in a Formulation by HPLC-UV

Scope: This protocol is designed for the quantification of 3-allylveratrole in a water-based pharmaceutical or cosmetic formulation using RP-HPLC with UV detection.

Principle: The sample is prepared by solvent extraction to isolate 3-allylveratrole from the aqueous matrix. The extract is then injected into an HPLC system, where separation is achieved on a C18 column. Quantification is based on the peak area at a specific UV wavelength compared to external standards.

Materials and Reagents

-

3-Allylveratrole certified reference standard (>98% purity)

-

Methanol and Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic Acid or Ammonium Acetate (for mobile phase pH adjustment, if needed)

-

0.45 µm syringe filters (PVDF or similar)

Instrumentation and HPLC Parameters

The following table provides a robust starting point for method development.[11][12]

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260, Waters Alliance or equivalent | A reliable isocratic or gradient pumping system with a UV/PDA detector is required. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for 3-allylveratrole.[6][11] |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | This isocratic mixture provides good retention and peak shape. It can be optimized as needed. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[11] |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sensitivity requirements. |

| Detector | UV or PDA Detector | Photodiode Array (PDA) is preferred as it provides spectral data to confirm peak purity. |

| Wavelength | 278 nm | This wavelength corresponds to a UV absorbance maximum for the molecule, providing good sensitivity. |

Experimental Workflow

Step-by-Step Protocol

1. Standard Preparation: a. Prepare a 1000 µg/mL primary stock solution of 3-allylveratrole in methanol. b. Serially dilute the stock solution with the mobile phase (Acetonitrile:Water 60:40) to create calibration standards from 1 to 50 µg/mL.

2. Sample Preparation (Liquid-Liquid Extraction): a. Accurately weigh ~1 g of the formulation into a 15 mL centrifuge tube. b. Add 5 mL of ethyl acetate, cap securely, and vortex for 2 minutes to extract the analyte. c. Centrifuge at 3000 rpm for 10 minutes to separate the layers. d. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. e. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in exactly 1.0 mL of mobile phase. g. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the calibration standards to establish the calibration curve (Peak Area vs. Concentration). Linearity (R²) should be ≥ 0.995. c. Inject the prepared sample solutions.

4. Data Analysis: a. Identify the 3-allylveratrole peak based on its retention time matching that of the standard. b. If using a PDA detector, confirm the peak's spectral purity and match its UV spectrum against the standard. c. Use the calibration curve to determine the concentration of 3-allylveratrole in the injected sample. d. Calculate the final concentration in the original formulation, accounting for the initial sample weight and final reconstitution volume.

Method Validation and Trustworthiness

To ensure the reliability and accuracy of these protocols, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities). This is confirmed by the absence of interfering peaks in a blank matrix and by peak purity analysis (for PDA).

-

Linearity: Demonstrated by a linear relationship between concentration and detector response over a defined range, with a correlation coefficient (R²) of ≥ 0.995.[7]

-

Accuracy: Determined by recovery studies, where a known amount of standard is spiked into a blank matrix and analyzed. Recoveries should typically be within 80-120%.[7][17]

-

Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), expressed as the Relative Standard Deviation (%RSD) of replicate measurements. %RSD should typically be ≤ 15%.[7]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. These establish the sensitivity of the method.[14][15]

By thoroughly validating these parameters, the protocols become self-validating systems, ensuring that the generated data is trustworthy, reproducible, and fit for its intended purpose in research, development, and quality control.

References

-

Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). MDPI. Retrieved February 20, 2026, from [Link]

-

Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Validation of Essential oils' Gas Chromatography, Mass Spectrometry Compositional Analysis Using System Independent Parameters; Kovat Index and Fragmentation Pattern. (2023, January 23). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). SciTePress. Retrieved February 20, 2026, from [Link]

-

Determination of Fragrance Allergens in Essential Oils and Evaluation of their in vitro Permeation from Essential Oil Formulation. (2010, June 10). Walsh Medical Media. Retrieved February 20, 2026, from [Link]

-

Essential oils: characterisation and authenticity testing. (2024, May 11). Eurofins Scientific. Retrieved February 20, 2026, from [Link]

-

Essential oils and volatiles: sample preparation and analysis. A review. (2009, December 23). John Wiley & Sons, Ltd. Retrieved February 20, 2026, from [Link]

-

Essential oils and volatiles: sample preparation and analysis. A review. (n.d.). IRIS-AperTO - Unito.it. Retrieved February 20, 2026, from [Link]

-

Sample Preparation Options for Aroma Analysis. (n.d.). Chromatography Today. Retrieved February 20, 2026, from [Link]

-

Essential Oils Composition and Antioxidant Properties of Three Thymus Species. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Methyleugenol. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

-

Methyleugenol. (n.d.). Merck Index. Retrieved February 20, 2026, from [Link]

-

Methyleugenol. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

- Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. (2016). Archives of Agriculture and Environmental Science, 1(1), 22-36.

-

Analytical method for determination of allylic isoprenols in rat tissues by liquid chromatography/tandem mass spectrometry following chemical derivatization with 3-nitrophtalic anhydride. (2008, July 15). PubMed. Retrieved February 20, 2026, from [Link]

-

EUGENYL METHYL ETHER. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved February 20, 2026, from [Link]

- RIFM fragrance ingredient safety assessment, eugenyl methyl ether, CAS Registry Number 93-15-2. (2023, November 29). Food and Chemical Toxicology, 183, 114209.

-

METHYLEUGENOL. (n.d.). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Retrieved February 20, 2026, from [Link]

-

Methyleugenol | C11H14O2. (n.d.). PubChem - NIH. Retrieved February 20, 2026, from [Link]

-

Analytical method for determination of allylic isoprenols in rat tissues by liquid chromatography/tandem mass spectrometry following chemical derivatization with 3-nitrophtalic anhydride | Request PDF. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2025, August 15). Biological and Molecular Chemistry. Retrieved February 20, 2026, from [Link]

-

ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Acta Poloniae Pharmaceutica. Retrieved February 20, 2026, from [Link]

-

A validated RP-HPLC-PDA method for quantification of Eugenol in primed seeds of tomato, Brinjal, and Chilli using plant based Eu. (2021, August 19). The Pharma Innovation Journal. Retrieved February 20, 2026, from [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF EUGENOL-AN REVIEW. (2022, May 5). IJCRT.org. Retrieved February 20, 2026, from [Link]

-

Eugenol - HPLC Methode. (2024, June 19). Scribd. Retrieved February 20, 2026, from [Link]

-

(PDF) Study of the Chemical Composition of Essential Oils by Gas Chromatography. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010–2020). (2021, May 28). MDPI. Retrieved February 20, 2026, from [Link]

-

GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. (2018, March 4). MDPI. Retrieved February 20, 2026, from [Link]

-

Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023, May 6). MDPI. Retrieved February 20, 2026, from [Link]

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Methyleugenol | C11H14O2 | CID 7127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyleugenol [drugfuture.com]

- 5. fao.org [fao.org]

- 6. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Essential oils: characterisation and authenticity testing - Eurofins Scientific [eurofins.com]

- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 10. ptfarm.pl [ptfarm.pl]

- 11. ijcrt.org [ijcrt.org]

- 12. scribd.com [scribd.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. scitepress.org [scitepress.org]

- 16. Methyleugenol [webbook.nist.gov]

- 17. thepharmajournal.com [thepharmajournal.com]

Application Note: A Comprehensive Guide to the GC-MS Analysis of Benzene, 1,2-dimethoxy-3-(2-propenyl)-

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the identification and quantification of Benzene, 1,2-dimethoxy-3-(2-propenyl)-, an important aromatic compound found in various natural products. As a key component in certain essential oils and a valuable chemical intermediate, its accurate analysis is crucial for quality control, research, and development. This document outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, from sample preparation to data interpretation, tailored for researchers, scientists, and professionals in the pharmaceutical and natural products industries.

Introduction: The Scientific Imperative

Benzene, 1,2-dimethoxy-3-(2-propenyl)-, also known as 3-allylveratrole or an isomer of the more common methyl eugenol, is a phenylpropanoid with significant interest in the flavor, fragrance, and pharmaceutical sectors. Its structural similarity to other aromatic compounds necessitates a highly selective and sensitive analytical technique for unambiguous identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, offering superior separation of volatile and semi-volatile compounds, coupled with definitive molecular identification through mass spectral data.[1][2]

The causality behind choosing GC-MS lies in its ability to resolve complex mixtures, which is often the case for samples containing this analyte, such as essential oils. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each eluted compound.[2] This dual-detection system ensures both high confidence in identification and accurate quantification.

Materials and Reagents

-

Solvent: Hexane or Dichloromethane (GC grade or higher)[3][4]

-

Analyte Standard: Benzene, 1,2-dimethoxy-3-(2-propenyl)- (analytical standard, >98% purity)

-

Internal Standard (Optional): e.g., Tetradecane or other suitable n-alkane

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa[4]

-

Syringes: For sample and standard preparation

-

Filters: 0.22 µm PTFE syringe filters (if required)

Experimental Workflow and Protocol

Sample Preparation: The Foundation of Accurate Analysis

The objective of sample preparation is to produce a clean, particle-free sample in a volatile solvent suitable for GC-MS injection.[3][4] The choice of method depends on the sample matrix.

Protocol for Liquid Samples (e.g., Essential Oils):

-

Dilution: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

-

Solubilization: Dissolve and dilute to the mark with hexane. This brings the concentration to approximately 1 mg/mL.

-

Further Dilution: Perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.[4] This concentration is optimal to avoid column overloading and detector saturation.

-

Homogenization: Vortex the solution for 30 seconds to ensure homogeneity.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter into a clean GC vial.[3]

-

Transfer: Transfer the final solution into a 2 mL autosampler vial.

For complex matrices, more advanced techniques may be required:

-

Solid-Phase Extraction (SPE): To concentrate and purify the analyte from complex solutions.[3]

-

Headspace Analysis: For the analysis of volatile compounds in solid or liquid samples without direct injection of the matrix.[5][6]

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of Benzene, 1,2-dimethoxy-3-(2-propenyl)-. The choice of a non-polar column like a DB-5 or HP-5MS is based on the semi-volatile nature of the analyte.[7]

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |

| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |

| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds.[7] |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases providing good chromatographic efficiency. Helium is traditional, while Hydrogen can offer faster analysis times. |

| Inlet Temperature | 250 °C | Ensures complete and rapid volatilization of the analyte. |

| Injection Volume | 1 µL | A standard volume for achieving good sensitivity without overloading the system. |

| Injection Mode | Split (50:1) | Prevents column overloading with concentrated samples. For trace analysis, splitless mode may be used.[4] |

| Oven Program | Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |

| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |

| MS Quad Temp. | 150 °C | Ensures stable ion transmission. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization energy for generating reproducible fragmentation patterns and for library matching. |

| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion and all significant fragment ions. |

| Solvent Delay | 3 minutes | Prevents the high concentration of the solvent from reaching the detector and causing unnecessary filament wear. |

Data Acquisition and Processing

Data is acquired using the instrument's control software. The resulting chromatogram and mass spectra are then processed. Identification of Benzene, 1,2-dimethoxy-3-(2-propenyl)- is confirmed by comparing the retention time with that of a known standard and matching the acquired mass spectrum against a reference library such as the NIST/EPA/NIH Mass Spectral Library.[8][9][10]

Results and Discussion

Chromatographic Separation

Under the specified GC conditions, Benzene, 1,2-dimethoxy-3-(2-propenyl)- is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible under stable instrumental conditions. In a complex mixture like an essential oil, it should be well-resolved from other components.

Mass Spectral Interpretation

The mass spectrum is the definitive identifier for the compound. While a spectrum for the exact 3-allyl isomer is not widely published, the fragmentation pattern will be nearly identical to its well-documented isomer, 4-allyl-1,2-dimethoxybenzene (Methyl Eugenol, CAS 93-15-2).[11][12] The electron ionization (EI) process will induce characteristic fragmentation.

Expected Fragmentation Pattern:

-

Molecular Ion (M+): The molecular ion peak will be observed at m/z 178, corresponding to the molecular weight of C11H14O2.[12] The presence of this peak is crucial for confirming the molecular weight.

-

Key Fragment Ions: The fragmentation is driven by the stability of the aromatic ring and the functional groups. Expected key fragments include:

The relative abundances of these ions create a unique pattern that can be confidently matched to a reference spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the GC-MS analysis from sample receipt to final data interpretation.

Caption: GC-MS analytical workflow for Benzene, 1,2-dimethoxy-3-(2-propenyl)-.

Conclusion

This application note details a reliable and reproducible GC-MS method for the analysis of Benzene, 1,2-dimethoxy-3-(2-propenyl)-. The outlined protocols for sample preparation, instrumentation, and data analysis provide a comprehensive framework for researchers and scientists. By adhering to these guidelines, laboratories can achieve high-quality, defensible data for quality control, purity assessment, and research applications involving this important aromatic compound.

References

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Jo, Y., et al. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

Areme. (2025). GC-MS Method for Essential Oil Analysis. Retrieved from [Link]

-

SciTePress. (2019). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

-

AG Organica. (2025). GC-MS Testing for Essential Oils: Purity, Safety & Benefits. Retrieved from [Link]

-

Agilent Technologies, Inc. (2025). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer. Retrieved from [Link]

-

ResearchGate. (2025). Determination of estragole, safrole and eugenol methyl ether in food products. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,2-dimethoxy-3-(2-propenyl)-. Retrieved from [Link]

-

IOSR Journal. (n.d.). Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions. Retrieved from [Link]

-

Indonesian Journal of Chemistry. (2015). Methylation of Eugenol using Dimethyl Carbonate and Bentonite as Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Eugenol Found by GC-MS Analysis of The Methanolic Extract of The Fruit Pulp of Indigenous Mango. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Pattern of Allyl Etherified Eugenol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Eugenol methyl ether, CAS No. 93-15-2. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-dimethoxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-. Retrieved from [Link]

-

MassBank. (n.d.). Download Spectra. Retrieved from [Link]

-

MassBank. (2008). 1,2-DIMETHOXY-4-(2-PROPENYL)BENZENE; EI-B; MS. Retrieved from [Link]

-

NIST. (n.d.). Methyleugenol. Retrieved from [Link]

-

NIST. (n.d.). Methyleugenol. Retrieved from [Link]

-

Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

Sources

- 1. areme.co.jp [areme.co.jp]

- 2. GC-MS Testing for Essential Oils: Purity, Safety & Benefits [pureoilsindia.com]

- 3. scioninstruments.com [scioninstruments.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. organomation.com [organomation.com]

- 7. scitepress.org [scitepress.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. store.bruker.com [store.bruker.com]

- 11. Methyleugenol [webbook.nist.gov]

- 12. Methyleugenol [webbook.nist.gov]

- 13. journal.ugm.ac.id [journal.ugm.ac.id]

- 14. massbank.eu [massbank.eu]

"potential applications of 3-allylveratrole in organic synthesis"

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity guide to 3-Allylveratrole (1-allyl-2,3-dimethoxybenzene) .

While often confused with its ubiquitous isomer Methyl Eugenol (4-allylveratrole), 3-Allylveratrole represents a distinct, ortho-substituted scaffold critical for accessing specific alkaloid architectures (e.g., tetrahydroisoquinolines) and fragrance ingredients that require the unique 1,2,3-substitution pattern.

Compound: 3-Allylveratrole (1-Allyl-2,3-dimethoxybenzene) CAS: 13623-10-4 (Generic allylveratrole isomers often conflated; specific isomer verification required) Molecular Weight: 178.23 g/mol Core Utility: Precursor for ortho-functionalized arenes, site-selective cyclopropanation, and benzofuran synthesis.

Introduction & Structural Significance

3-Allylveratrole is the 1,2,3-substituted isomer of dimethoxy-allylbenzene. Unlike Methyl Eugenol (the 1,2,4-isomer), the allyl group in 3-allylveratrole is sterically crowded, flanked by a methoxy group at the C2 position. This "ortho-effect" dictates its unique reactivity profile:

-

Steric Shielding: The C2-methoxy group influences the stereochemical outcome of additions to the allyl double bond.

-

Regioselectivity: The electron-rich ring facilitates electrophilic aromatic substitutions (SEAr) primarily at the C4 and C6 positions, enabling the construction of polysubstituted aromatic cores found in natural products like Croweacin analogs and Pterocarpans .

Core Synthesis Protocol: The Claisen Route

Commercial availability of pure 3-allylveratrole can be sporadic. The most reliable method for generating high-purity material is the Claisen Rearrangement of Guaiacol Allyl Ether . This method ensures the allyl group migrates exclusively to the ortho position relative to the phenol.

Step-by-Step Synthesis Workflow

Phase 1: O-Allylation of Guaiacol

-

Reagents: Guaiacol (2-methoxyphenol), Allyl Bromide, Potassium Carbonate (anhydrous), Acetone.

-

Mechanism: Williamson Ether Synthesis.

-

Protocol:

-

Dissolve Guaiacol (1.0 eq) in acetone (0.5 M).

-

Add

(1.5 eq) and stir for 15 min to form the phenoxide. -

Add Allyl Bromide (1.2 eq) dropwise to control exotherm.

-

Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Filter solids, concentrate filtrate, redissolve in ether, wash with 1M NaOH (to remove unreacted guaiacol), then brine. Dry over

. -

Yield: Typically >90% of Guaiacol Allyl Ether .

-

Phase 2: Claisen Rearrangement (The Critical Step)

-

Reagents: Guaiacol Allyl Ether (Neat or in N,N-dimethylaniline).

-

Thermodynamics: [3,3]-Sigmatropic Rearrangement.

-

Protocol:

-

Heat the neat ether to 190–200°C under Argon atmosphere.

-

Maintain temperature for 2–4 hours. The reaction is driven by the formation of the thermodynamically stable ketone intermediate, which tautomerizes to the phenol.

-

Product: 3-Allyl-2-methoxyphenol (also known as o-allylguaiacol).[1]

-

Note: If the temperature is too low (<170°C), rearrangement is sluggish. If too high (>220°C), polymerization occurs.

-

Phase 3: Methylation to 3-Allylveratrole

-

Reagents: 3-Allyl-2-methoxyphenol, Dimethyl Sulfate (DMS) or MeI, NaOH.

-

Protocol:

-

Dissolve intermediate in acetone/water (1:1).

-

Add NaOH (2.0 eq).

-

Add Dimethyl Sulfate (1.5 eq) dropwise at 0°C.

-

Warm to room temperature and reflux for 2 hours.

-

Purification: Distillation under reduced pressure (approx. 110°C at 10 mmHg) yields pure 3-Allylveratrole .

-

Application 1: Site-Selective Cyclopropanation

One of the most high-value applications of 3-allylveratrole is in the synthesis of fragrance ingredients (musk/floral type) and drug scaffolds containing cyclopropyl rings. The electron-rich nature of the alkene (donated by the aromatic ring) makes it an excellent substrate for Pd-catalyzed cyclopropanation.

Protocol: Pd-Catalyzed Diazomethane Cyclopropanation

-

Significance: Accesses rigidified phenethylamine analogs.

-

Reagents: Diazomethane (generated in situ or ex-situ, caution required),

catalyst. -

Procedure:

-

Dissolve 3-allylveratrole (1 mmol) in

or -

Add

(1-2 mol%). -

Add Diazomethane solution (excess, typically 2-3 eq) slowly at 0°C.

-

Stir at 0°C to RT for 4 hours.

-

Observation: The reaction converts the terminal alkene into a cyclopropyl group.

-

Yield: ~82% conversion to 1-(cyclopropylmethyl)-2,3-dimethoxybenzene .

-

Application 2: Isomerization to Styrenes (Propenylveratrole)

Isomerization of the allyl group to the conjugated propenyl group (

Catalytic Isomerization Protocol

-

Reagent: Ruthenium hydride catalysts or simple KOH/EtOH.

-

Method (Base-Catalyzed):

-

Dissolve 3-allylveratrole in absolute ethanol.

-

Add KOH pellets (excess).

-

Reflux for 12–24 hours.

-

Mechanism: Proton abstraction at the benzylic position, followed by reprotonation at the terminal carbon to form the thermodynamically stable conjugated alkene.

-

Result: Mixture of cis/trans1,2-dimethoxy-3-(1-propenyl)benzene .

-

-

Use Case: This intermediate reacts 10x faster in ozonolysis or dihydroxylation reactions than the parent allyl compound, making it a superior precursor for 2,3-dimethoxybenzaldehyde (via oxidative cleavage).

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthetic pathways originating from 3-allylveratrole.

Caption: Synthetic genesis of 3-Allylveratrole via Claisen rearrangement and its divergence into cyclopropyl, styrenyl, and benzoic acid derivatives.

Comparison of Physical Properties

| Property | 3-Allylveratrole (2,3-isomer) | Methyl Eugenol (3,4-isomer) | Significance |

| IUPAC | 1-allyl-2,3-dimethoxybenzene | 1-allyl-3,4-dimethoxybenzene | Different substitution patterns affect metabolic stability.[2] |

| Boiling Point | ~245–250°C | 254°C | 3-isomer is slightly more volatile due to ortho-crowding. |

| Reactivity (SEAr) | C4, C6 positions active | C6 position active | 3-isomer allows for 4,5,6-trisubstitution patterns. |

| Key Use | Precursor to o-Veratric Acid, Vetiver odorants | Insect attractant, flavorant | 3-isomer is a specialized intermediate; 3,4 is a commodity chemical. |

References

-

Synthesis of Isomers of Eugenol (Claisen Rearrangement Protocol) Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Defines the synthesis of 3-allyl-2-methoxyphenol and subsequent methylation to 3-allylveratrole.

-

Catalytic Cyclopropanation of Unsaturated Compounds (Diazomethane) Source: Russian Chemical Reviews / ResearchGate URL:[Link] Relevance: Cites specific yield (82%) for cyclopropanation of 1-allyl-2,3-dimethoxybenzene using Pd catalysts.

-

B(C6F5)3-Catalyzed Isomerization of Allyl Benzenes Source: Organic Letters / NIH URL:[Link] Relevance: Provides modern catalytic methods for isomerizing allyl veratrole derivatives to their styrenyl counterparts.

-

Epoxidation and Reactivity of Allylic Systems Source: Master Organic Chemistry URL:[Link] Relevance: Mechanistic grounding for the oxidation of the allyl side chain.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Allylveratrole

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-allylveratrole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of this important organic compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your research and development endeavors.

Introduction to 3-Allylveratrole Synthesis

3-Allylveratrole, also known as 4-allyl-1,2-dimethoxybenzene or methyl eugenol, is a naturally occurring phenylpropene found in a wide variety of essential oils.[1] Its synthesis is of significant interest due to its applications in flavors, fragrances, and as a precursor for various pharmaceutical and agrochemical compounds. The most common synthetic route involves the Claisen rearrangement of an allyl aryl ether, a powerful carbon-carbon bond-forming reaction.[2][3][4] While conceptually straightforward, this synthesis pathway presents several challenges that can impact yield, purity, and scalability.

This guide will focus on troubleshooting common issues related to the primary synthetic methods for 3-allylveratrole, providing detailed protocols and explaining the chemical principles behind the recommended solutions.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 3-allylveratrole, presented in a question-and-answer format.

Low Yield in the Claisen Rearrangement Step

Question: I am experiencing a low yield of 3-allylveratrole from the Claisen rearrangement of 4-allyloxyveratrole. What are the potential causes and how can I optimize the reaction conditions?

Answer: Low yields in the Claisen rearrangement are a common issue and can stem from several factors. The Claisen rearrangement is a[5][5]-sigmatropic rearrangement that is highly dependent on reaction conditions.[2][4]

Potential Causes & Solutions:

-

Incomplete Reaction: The thermal Claisen rearrangement often requires high temperatures (typically 180-220 °C) to proceed at a reasonable rate.[6][7] If the reaction temperature is too low or the reaction time is insufficient, you will likely have a significant amount of unreacted starting material.

-

Troubleshooting:

-

Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material (4-allyloxyveratrole) and the appearance of the product (3-allylveratrole).

-

Increase temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction rate and product formation. Be cautious of potential decomposition at excessively high temperatures.

-

Extend reaction time: If increasing the temperature is not feasible or leads to decomposition, extending the reaction time can improve conversion. Again, monitor the reaction progress to determine the optimal time.

-

-

-

Side Reactions: At elevated temperatures, side reactions can become significant, leading to the formation of byproducts and a decrease in the desired product yield. A common side reaction is the formation of veratrole due to the cleavage of the allyl group.

-

Troubleshooting:

-

Use a high-boiling, non-polar solvent: Solvents like N,N-diethylaniline or decalin can help to maintain a consistent reaction temperature and minimize charring. Polar solvents can sometimes accelerate the reaction but may also promote side reactions.[6]

-

Lewis Acid Catalysis: Consider using a Lewis acid catalyst, such as BCl₃ or AlCl₃, which can significantly lower the required reaction temperature and improve regioselectivity. However, careful optimization of the catalyst loading and reaction conditions is necessary to avoid decomposition.

-

-

-

Workup and Purification Losses: Significant product loss can occur during the workup and purification steps.[8]

-

Troubleshooting:

-

Efficient Extraction: Ensure complete extraction of the product from the reaction mixture using an appropriate organic solvent. Perform multiple extractions with smaller volumes of solvent for better efficiency.

-

Careful Purification: Column chromatography is a common method for purifying 3-allylveratrole. Use an appropriate solvent system to achieve good separation from any byproducts and unreacted starting material. Care should be taken to avoid losses on the column.

-

-

Formation of Isomeric Byproducts

Question: During the Claisen rearrangement, I am observing the formation of an isomeric byproduct in addition to the desired 3-allylveratrole. What is this byproduct and how can I minimize its formation?

Answer: The formation of an isomeric byproduct is often due to a subsequent Cope rearrangement if the ortho positions are blocked.[7] However, in the case of 4-allyloxyveratrole, the primary rearrangement product is 3-allylveratrole. The formation of other isomers is less common but can occur under certain conditions. More likely is the presence of unreacted starting material or byproducts from side reactions.

Potential Causes & Solutions:

-

Incomplete Rearrangement: As discussed previously, incomplete reaction will leave starting material which is isomeric with the product.

-

"Abnormal" Claisen Rearrangement: Under certain conditions, an "abnormal" Claisen rearrangement can occur, leading to products where the allyl group is attached to a different position on the aromatic ring.[6] This is less common for simple allyl aryl ethers.

-

Troubleshooting:

-

Strict Temperature Control: Maintaining a consistent and optimized reaction temperature is crucial to favor the desired reaction pathway.

-

Solvent Effects: The choice of solvent can influence the reaction pathway. Experiment with different high-boiling, non-polar solvents to see if it affects the product distribution.

-

-

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-allylveratrole.

Q1: What is the most common starting material for the synthesis of 3-allylveratrole?

A1: The most common and direct precursor for the synthesis of 3-allylveratrole is 4-allyloxyveratrole. This starting material is typically prepared by the Williamson ether synthesis, reacting veratrole with an allyl halide (e.g., allyl bromide) in the presence of a base.

Q2: Are there alternative synthetic routes to 3-allylveratrole besides the Claisen rearrangement?

A2: Yes, while the Claisen rearrangement is the most common, other methods exist. These can include:

-

Grignard Reaction: The reaction of a suitable veratrole-derived Grignard reagent with an allyl halide.[9] However, Grignard reactions can be sensitive to moisture and functional groups.[10]

-

Heck Coupling: A palladium-catalyzed cross-coupling reaction between a haloveratrole and propene.[11][12] This method can be efficient but requires careful optimization of the catalyst system and reaction conditions.[13]

Q3: What analytical techniques are best suited for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction and confirming the identity and purity of 3-allylveratrole.

-

Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.[14]

-

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful techniques for determining the purity of the product and identifying any byproducts.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the synthesized 3-allylveratrole.[14]

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.[14]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of 4-Allyloxyveratrole (Williamson Ether Synthesis)

Materials:

-

Veratrole

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve veratrole in anhydrous acetone.

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add allyl bromide to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-allyloxyveratrole.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 3-Allylveratrole (Claisen Rearrangement)

Materials:

-

4-Allyloxyveratrole

-

N,N-Diethylaniline (as solvent and base)

Procedure:

-

Place 4-allyloxyveratrole in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add N,N-diethylaniline to the flask.

-

Heat the mixture to a high temperature (e.g., 200-220 °C) in an oil bath.

-

Maintain the temperature and monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dissolve the reaction mixture in an organic solvent (e.g., diethyl ether) and wash with dilute hydrochloric acid to remove the N,N-diethylaniline.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-allylveratrole by vacuum distillation or column chromatography.

Visualizations

Diagram 1: Synthetic Pathway to 3-Allylveratrole

A guide to troubleshooting low yields in the Claisen rearrangement.

References

-

University of Rochester. Troubleshooting: How to Improve Yield. [Link]

-

ResearchGate. Optimization of the reaction conditions for synthesis of 3 a. [a]. [Link]

-

ResearchGate. Optimization for the synthesis of 3 in batch. [a]. [Link]

-

Wikipedia. Claisen rearrangement. [Link]

-

Chemistry Learner. Claisen rearrangement reaction, mechanism, stereochemistry applications and limitations. [Link]

-

Chemistry Notes. Claisen Rearrangement: Mechanism and examples. [Link]

-

Organic Chemistry Portal. Claisen Rearrangement. [Link]

-

Chemistry Stack Exchange. Why is this grignard synthesis incorrect? [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

American Chemical Society. Grignard Reactions Go Greener with Continuous Processing. [Link]

- Google Patents.

-

Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. [Link]

-

Bentham Science. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

-

ResearchGate. Optimization of reaction conditions for the synthesis of compounds 3, 4 and 5. [a]. [Link]

-

Arkivoc. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

-

Reddit. Synthesis - General tips for improving yield? : r/chemistry. [Link]

-

Reddit. Help with Low Yield Synthesis : r/Chempros. [Link]

-

Reddit. Troubleshooting a difficult Heck reaction : r/Chempros. [Link]

- Google Patents.

-

University of Turin. Analytical Strategies For The Characterization of Botanicals. [Link]

-

ScienceDirect. RIFM fragrance ingredient safety assessment, eugenyl methyl ether, CAS Registry Number 93-15-2. [Link]

-

ScenTree. Methyleugenol (CAS N° 93-15-2). [Link]

-

PubMed. Analytical method for determination of allylic isoprenols in rat tissues by liquid chromatography/tandem mass spectrometry following chemical derivatization with 3-nitrophtalic anhydride. [Link]

- Google Patents.

-

NCBI. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

-

Thieme. Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. [Link]

- Google Patents.

- Google Patents.

-

EECS at UC Berkeley. Generating Optimal Molecules with Synthesizability and 3D Equivariant Conformational Constraints. [Link]

-

MDPI. Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010–2020). [Link]

-

IIP Series. MODERN ANALYTICAL TECHNIQUES USED FOR THE IDENTIFICATION OF BIOACTIVE MOLECULES. [Link]

-

arXiv.org. Preference Optimization for Molecule Synthesis with Conditional Residual Energy-based Models. [Link]

-

Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

-

Wiley Online Library. Direct Multicomponent Synthesis of 3-Arylated Pyrroles Under Catalyst-Free Conditions. [Link]

-

PMC. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. [Link]

-

Wikipedia. Methyl eugenol. [Link]

Sources

- 1. Methyl eugenol - Wikipedia [en.wikipedia.org]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. purechemistry.org [purechemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Claisen Rearrangement [organic-chemistry.org]

- 8. Troubleshooting [chem.rochester.edu]

- 9. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Heck Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. reddit.com [reddit.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. mdpi.com [mdpi.com]

Technical Support Center: Synthesis of 1,2-dimethoxy-3-(prop-2-enyl)benzene

Ticket ID: SYN-23-DMB-OPT Subject: Yield Optimization & Troubleshooting Guide for 1-allyl-2,3-dimethoxybenzene Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open / Active Support

Executive Summary & Core Chemistry

Target Molecule: 1,2-dimethoxy-3-(prop-2-enyl)benzene Common Names: 1-allyl-2,3-dimethoxybenzene; ortho-methyleugenol (isomer). Primary Application: Key intermediate in the synthesis of Coenzyme Q10 (Ubiquinone) and specific benzoquinone derivatives.[1][2]

The industrial standard for synthesizing this molecule relies on a three-step sequence starting from Guaiacol (2-methoxyphenol).[1] While the raw materials are inexpensive, the overall yield is frequently compromised by two "bottleneck" events: regioselectivity failure during the Claisen rearrangement and incomplete methylation in the final step.

The Validated Pathway

-

O-Allylation: Guaiacol

Guaiacol Allyl Ether.[3] -

Claisen Rearrangement: Guaiacol Allyl Ether

6-Allylguaiacol (2-hydroxy-3-methoxy-1-allylbenzene). -

O-Methylation: 6-Allylguaiacol

Target Product .

Visual Workflow & Logic

The following diagram outlines the critical decision points and chemical logic for the synthesis.

Figure 1: Critical Process Flow for 1,2-dimethoxy-3-(prop-2-enyl)benzene synthesis, highlighting QC checkpoints.

Troubleshooting Guides (FAQ Format)

Module 1: The Allylation Bottleneck

User Issue: "I am seeing significant amounts of C-alkylated byproducts (allyl group on the ring) before I even reach the rearrangement step."

Technical Analysis: Phenoxide ions are ambient nucleophiles.[1] In polar protic solvents (like ethanol), the solvation of the oxygen anion is strong, which can encourage attack by the carbon ring (C-alkylation).[1] To favor O-alkylation (formation of the ether), you must leave the oxygen atom "naked" and reactive.[1]

Corrective Protocol:

-

Solvent Switch: Move to polar aprotic solvents.[1] Acetone is the standard; DMF is more aggressive but harder to remove.[1]

-

Base Selection: Use anhydrous Potassium Carbonate (

).[1] The potassium cation coordinates poorly with the phenoxide oxygen compared to lithium or sodium, leaving the oxygen freer to act as a nucleophile. -

Catalysis: Add Potassium Iodide (KI) (0.1 eq).[1][4] This generates Allyl Iodide in situ, which is a softer, more reactive electrophile, favoring the soft-soft interaction (if C-alkylation is desired) or simply speeding up the O-alkylation at lower temperatures to avoid thermodynamic control. Correction: Actually, for O-alkylation, we want kinetic control. Keep temp moderate (Reflux Acetone, ~56°C).

Module 2: The Claisen Rearrangement (Critical Step)

User Issue: "My yield drops at the rearrangement step. The reaction mixture turns into a black tar, or conversion is incomplete."

Technical Analysis: The Claisen rearrangement is a [3,3]-sigmatropic rearrangement.[1] It is concerted and exothermic.

-

Tar/Polymerization: Occurs above 210-220°C or in the presence of oxygen. The product (a phenol) is prone to oxidation at these temperatures.[1]

Corrective Protocol:

-

Solvent Selection: Do not run this neat (solvent-free) if you are experiencing tarring.[1] The high concentration promotes intermolecular polymerization.[1]

-

Recommended:N,N-Diethylaniline or Decalin . Diethylaniline acts as a high-boiling solvent (b.p. 217°C) and a weak base to neutralize any trace acid that might catalyze polymerization.[1]

-

-

Inert Atmosphere: Strict Argon or Nitrogen sparging is mandatory.[1] Phenols + Heat + Oxygen = Quinones/Tars.[1]

-

Temperature Window: Maintain 190°C–200°C. If using Decalin (b.p. ~190°C), reflux is perfect.[1]

Module 3: The Final Methylation

User Issue: "I cannot get 100% conversion to the dimethoxy product. I have a persistent impurity of the mono-phenol."

Technical Analysis: The steric hindrance of the allyl group at position 1 (ortho to the phenol at position 2) and the methoxy at position 3 creates a crowded environment.[1] Standard Williamson ether synthesis conditions may stall.[1]

Corrective Protocol:

-

Phase Transfer Catalysis (PTC): This is the most robust fix.[1]

-

System: Toluene (organic phase) + 50% NaOH (aq).[1]

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-2 mol%).[1]

-

Mechanism:[1][4][6][7][8][9][10] The PTC transports the phenoxide into the organic layer where it is desolvated and highly reactive toward the methylating agent (Dimethyl Sulfate or Methyl Iodide).[1]

-

Optimized Experimental Protocol

Objective: Synthesis of 10g of 1,2-dimethoxy-3-prop-2-enylbenzene with >85% purity.

Step A: Preparation of Guaiacol Allyl Ether

-

Dissolve Guaiacol (12.4 g, 100 mmol) in Acetone (100 mL).

-

Add anhydrous

(20.7 g, 150 mmol). -

Add Allyl Bromide (13.3 g, 110 mmol) dropwise over 15 mins.

-

Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

-

Workup: Filter salts. Evaporate acetone. Dissolve residue in ether, wash with 10% NaOH (to remove unreacted guaiacol—Critical for purity).[1] Dry and concentrate.

-

Target Yield: ~90-95% (Oil).[1]

-

Step B: Claisen Rearrangement

-

Dissolve Guaiacol Allyl Ether (15 g) in N,N-Diethylaniline (30 mL).

-

Heat to 195°C–200°C under Nitrogen atmosphere for 4–6 hours.

-

Workup: Cool to room temp. Dilute with Ether. Wash with dilute HCl (to remove diethylaniline).[1] Extract the organic layer with 10% NaOH (The product is a phenol, so it goes into the water layer).[1]

-

Acidification: Separate the aqueous NaOH layer and acidify with HCl. Extract the liberated oil (6-allylguaiacol) with ether.[1]

Step C: Methylation (PTC Method)

-

Dissolve 6-Allylguaiacol (10 g) in Toluene (50 mL).

-

Add TBAB (0.5 g).

-

Add Dimethyl Sulfate (DMS) (7.6 g, 1.1 eq) (Warning: Highly Toxic - Handle in Hood).

-

Alternative: Methyl Iodide (excess) can be used but is more expensive.[1]

-

-

Add 30% NaOH solution (20 mL) dropwise with vigorous stirring.

-

Stir at 40–50°C for 4 hours.

-

Workup: Separate layers. Wash organic layer with water, then brine. Dry (

) and concentrate. -

Purification: Vacuum distillation.

-

Final Yield: ~85-90%.

-

Data Summary: Yield Comparison

| Method Variable | Condition | Typical Yield (Step 2) | Major Impurity |

| Solvent | Neat (No Solvent) | 55 - 65% | Polymer/Tars |

| Solvent | Decalin (Reflux) | 70 - 75% | Unreacted Ether |

| Solvent | N,N-Diethylaniline | 80 - 85% | Minimal |

| Catalyst | None (Thermal) | 70% | - |

| Catalyst | 60% (faster rate) | para-isomer |

References

-

Claisen Rearrangement Mechanism & Kinetics

-

CoQ10 Intermediate Synthesis (Specific Isomer Data)

-

Optimization of Alkylation (PTC Methods)

-

Green Chemistry Alternatives (Methylation)

Disclaimer: This guide involves the use of hazardous chemicals (Allyl Bromide, Dimethyl Sulfate).[1] All protocols must be performed in a fume hood with appropriate PPE.[1] Consult local safety regulations before proceeding.

Sources

- 1. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]

- 2. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]

- 3. US3929904A - Process for the selective allylation of ortho alkoxy phenols - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen Rearrangement [organic-chemistry.org]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. Methylations with methanol via bioinspired catalytic C–O bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of the Key Intermediate of Coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Exploring allylation and claisen rearrangement as a novel chemical modification of lignin :: BioResources [bioresources.cnr.ncsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Degradation Pathways of Substituted Dimethoxybenzenes

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of substituted dimethoxybenzenes. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and validated protocols in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the degradation of dimethoxybenzenes, which are common structural motifs in lignin and various pharmaceutical compounds.

Q1: What are the primary mechanisms for the degradation of substituted dimethoxybenzenes?

There are three primary routes for the degradation of these compounds:

-

Microbial/Enzymatic Degradation: This is the most significant pathway in environmental and biotechnological contexts. Bacteria and fungi have evolved sophisticated enzymatic systems to break down these aromatic structures as a source of carbon and energy. Key reactions include demethylation and aromatic ring cleavage.[1][2]

-

Chemical Degradation: This involves processes like pyrolysis, oxidation, and hydrolysis. Thermal decomposition, for instance, typically starts with the breaking of the methoxy bond to release a methyl radical, with subsequent reactions depending on the isomer.[3] Forced degradation studies under acidic, alkaline, or oxidative conditions are often used to assess the stability of pharmaceutical compounds containing this moiety.[4][5]

-

Photodegradation: Exposure to sunlight, particularly in atmospheric or aquatic environments, can lead to the breakdown of dimethoxybenzenes. Studies have shown that photodegradation rates can be significantly enhanced at air-ice interfaces compared to aqueous solutions, a crucial factor for environmental fate modeling.[6]

Q2: What is the critical initiating step in the microbial catabolism of dimethoxybenzenes?

The overwhelmingly critical first step is O-demethylation . The methoxy groups (-OCH₃) make the aromatic ring chemically stable. Microorganisms must first remove one or both of these groups to produce more reactive dihydroxybenzene intermediates (e.g., catechols, pyrogallols).[1][7] This enzymatic removal makes the aromatic ring susceptible to subsequent cleavage by dioxygenase enzymes.

Q3: Which enzyme families are the main drivers of dimethoxybenzene degradation?

Several key enzyme families are responsible for the breakdown of these compounds. Understanding their function is essential for designing experiments and interpreting results.

| Enzyme Family | Key Function & Example(s) | Common Substrates | Typical Products |

| Cytochrome P450 Monooxygenases | O-demethylation of the aromatic ring. A well-studied example is the GcoA/GcoB system in bacteria. | Guaiacol, Syringol, other methoxylated aromatics. | Catechol, Pyrogallol, Formaldehyde. |

| Dioxygenases (Ring-Cleaving) | Cleavage of the aromatic ring of diol intermediates. Can be ortho (intradiol) or meta (extradiol) cleavage.[1][8] | Catechol, Protocatechuate. | Muconic acid derivatives (ortho), Muconic semialdehyde derivatives (meta). |

| Laccases & Peroxidases | Oxidative degradation, often involving radical mediators. Common in fungi.[9][10][11] | Phenolic compounds, including various dimethoxybenzene derivatives. | A complex mixture of oxidized and polymerized products. |

| Vanillate Decarboxylase | Non-oxidative decarboxylation of vanillic acid (a related compound) to produce guaiacol.[12][13] | Vanillic acid. | Guaiacol. |

Q4: After O-demethylation and ring cleavage, where do the breakdown products go?